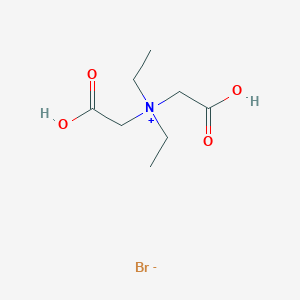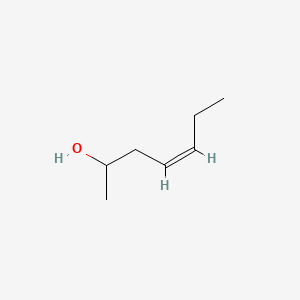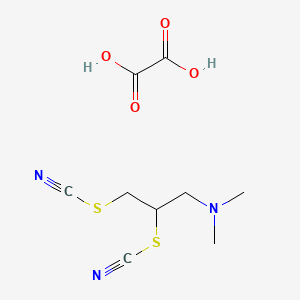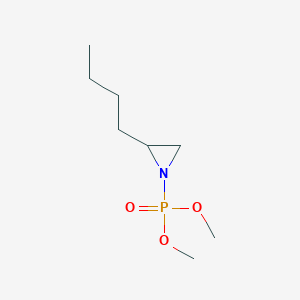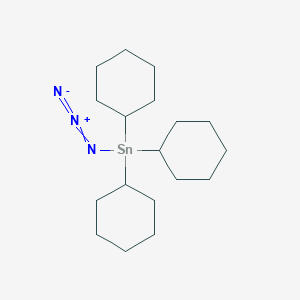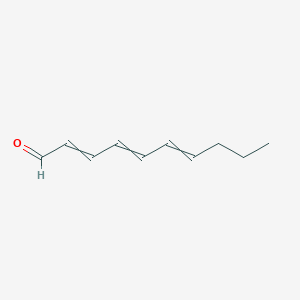
Deca-2,4,6-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-2,4,6-trienal is an organic compound characterized by its conjugated triene structure. It is an aldehyde with a molecular formula of C10H12O. This compound is known for its distinct aroma and is found in various natural sources, including certain plants and food products. Its unique structure and properties make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-2,4,6-trienal can be synthesized through several methods. One common approach involves the biotransformation of linoleic acid using plant enzymes. This process typically involves the catalytic action of lipoxygenase (LOX) on linoleic acid in the presence of oxygen, forming 9-hydroperoxylinoleic acid, which is then transformed by hydroperoxide lyase (HPL) to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through controlled biotechnological processes. These methods leverage the regio- and stereospecific reactions catalyzed by enzymes to ensure high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Deca-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction typically results in the formation of alcohols.
Substitution: This reaction can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the desired product but often involve nucleophiles and catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various aldehyde derivatives.
Scientific Research Applications
Deca-2,4,6-trienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic properties, including its antimicrobial and antioxidant activities.
Industry: this compound is used in the flavor and fragrance industry due to its distinct aroma, contributing to the scent profiles of various products
Mechanism of Action
The mechanism by which deca-2,4,6-trienal exerts its effects involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. Additionally, its conjugated triene structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Nona-2,4,6-trienal: Another aldehyde with a similar structure, known for its presence in various food products and its distinct aroma.
Deca-2,4,6-trienoic acid: A conjugated fatty acid with similar structural features but different chemical properties and applications.
Uniqueness: Deca-2,4,6-trienal is unique due to its specific aroma profile and its versatile reactivity in both biological and chemical contexts. Its ability to undergo various reactions and its presence in natural sources make it a valuable compound for research and industrial applications.
Properties
CAS No. |
25462-05-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
deca-2,4,6-trienal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3 |
InChI Key |
DJRSBBCVHHMMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
